molecular formula C15H14N2O4 B6594359 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid CAS No. 1021868-82-5

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid

Cat. No.: B6594359
CAS No.: 1021868-82-5
M. Wt: 286.28 g/mol
InChI Key: LSGXLXVKKUXDTD-UHFFFAOYSA-N
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Description

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a naphthalene ring fused to an imidazole ring, and it is often used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or nickel can also be employed to accelerate the reaction and improve the overall yield . Additionally, purification steps such as recrystallization or chromatography are often used to obtain the compound in high purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides additional stability and potential for π-π interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXLXVKKUXDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045758
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021868-82-5
Record name 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benazoline
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